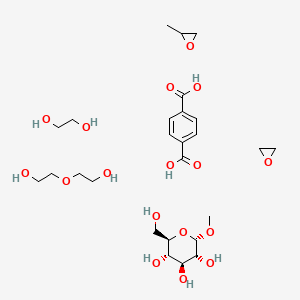
ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol;(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-methyloxirane;oxirane;terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] is a complex polymeric compound. This compound is synthesized through the polymerization of various monomers, including alpha-D-glucopyranoside, methyl, 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol]. It is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] involves several steps:
Polymerization: The monomers are polymerized under controlled conditions to form the desired polymer. This process typically involves the use of catalysts and specific reaction conditions such as temperature and pressure.
Purification: The resulting polymer is purified to remove any unreacted monomers and by-products. This can be achieved through techniques such as precipitation, filtration, and chromatography.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The polymer is then subjected to various purification steps to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s structure by reducing specific functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions. The conditions depend on the specific substitution being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield reduced forms of the polymer with modified functional groups.
Aplicaciones Científicas De Investigación
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polymerization reactions and the properties of polymeric materials.
Biology: The polymer is used in various biological studies, including the investigation of cellular processes and the development of biomaterials.
Industry: The polymer is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with cellular membranes, proteins, and other biomolecules, leading to changes in cellular processes. The specific molecular targets and pathways depend on the application and the specific structure of the polymer.
Comparación Con Compuestos Similares
Similar Compounds
Methyl alpha-D-glucopyranoside: A simpler methylated glucose derivative used in biochemical research.
Polyethylene glycol (PEG): A polymer used in various industrial and medical applications.
Polyvinyl alcohol (PVA): A water-soluble polymer used in adhesives, coatings, and films.
Uniqueness
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] is unique due to its complex structure and the combination of monomers used in its synthesis
Propiedades
Número CAS |
99770-02-2 |
|---|---|
Fórmula molecular |
C26H46O17 |
Peso molecular |
630.6 g/mol |
Nombre IUPAC |
ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol;(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-methyloxirane;oxirane;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C7H14O6.C4H10O3.C3H6O.C2H6O2.C2H4O/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-12-7-6(11)5(10)4(9)3(2-8)13-7;5-1-3-7-4-2-6;1-3-2-4-3;3-1-2-4;1-2-3-1/h1-4H,(H,9,10)(H,11,12);3-11H,2H2,1H3;5-6H,1-4H2;3H,2H2,1H3;3-4H,1-2H2;1-2H2/t;3-,4-,5+,6-,7+;;;;/m.1..../s1 |
Clave InChI |
DVVVAOYJBXAQNQ-INBSTMBBSA-N |
SMILES isomérico |
CC1CO1.CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.C1CO1.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(COCCO)O |
SMILES canónico |
CC1CO1.COC1C(C(C(C(O1)CO)O)O)O.C1CO1.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(COCCO)O |
Números CAS relacionados |
99770-02-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
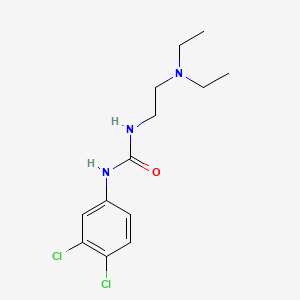
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
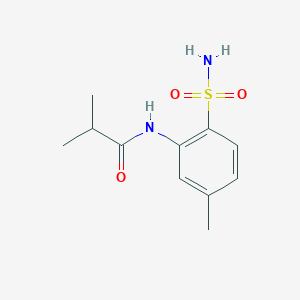
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
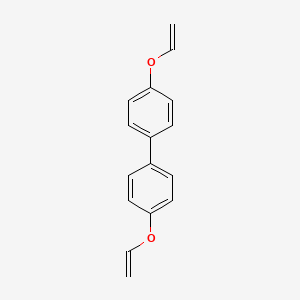
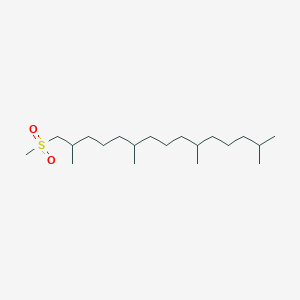
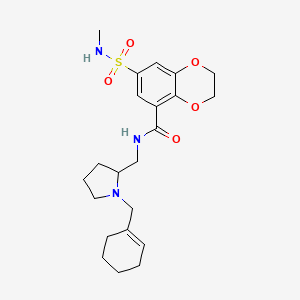
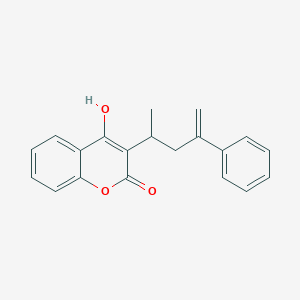
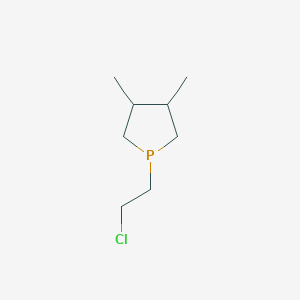
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
